N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with a 3-fluorophenyl group at position 1 and a carboxamide-linked 3,4-dimethoxyphenethyl chain at position 4.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluorophenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O3/c1-26-17-7-6-13(10-18(17)27-2)8-9-21-19(25)16-12-24(23-22-16)15-5-3-4-14(20)11-15/h3-7,10-12H,8-9H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NABJSIFCYQBJDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CN(N=N2)C3=CC(=CC=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound recognized for its potential biological activities. This compound features a triazole ring, a carboxamide group, and distinct aromatic substituents that enhance its pharmacological profile. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.
Anticancer Activity
Recent studies have indicated that triazole derivatives can act as effective anticancer agents. For example, similar compounds have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 Value (μM) |
|---|---|---|
| Compound A | MCF-7 | 0.48 |
| Compound B | HCT-116 | 0.78 |
| This compound | TBD | TBD |
These values suggest that modifications to the triazole structure can enhance biological activity. In vitro studies have indicated that such compounds can induce apoptosis in cancer cells by activating caspase pathways .
Antibacterial and Antifungal Activity
Triazole derivatives are also known for their antibacterial and antifungal properties. The compound's structural features may facilitate interactions with microbial targets, potentially leading to significant antimicrobial effects. For instance:
| Activity Type | Target Organism | MIC (μg/mL) |
|---|---|---|
| Antibacterial | S. aureus | 2 |
| Antifungal | C. albicans | 5 |
These preliminary findings highlight the need for further investigation into the antibacterial and antifungal efficacy of this compound .
Case Studies
A recent study investigated the anticancer properties of various triazole derivatives, revealing that compounds with similar structures to this compound exhibited promising results against breast and colon cancer cell lines .
Example Case Study:
Title : Evaluation of Triazole Derivatives as Anticancer Agents
Findings :
- Several derivatives were tested against MCF-7 and HCT-116 cell lines.
- Compounds showed IC50 values ranging from 0.19 to 5.13 μM.
- Mechanistic studies indicated involvement of apoptotic pathways.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of triazole compounds exhibit significant anticancer properties. N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide has been evaluated for its potential as an inhibitor of various cancer cell lines. For instance, studies have shown that modifications in the triazole structure can enhance the potency against specific kinases involved in cancer progression, such as c-Met kinases. This compound's structure allows it to interact effectively with these targets, leading to promising results in preclinical trials for treating various cancers including non-small cell lung cancer and renal cell carcinoma .
Antimicrobial Properties
The compound has demonstrated notable antimicrobial activities against various bacterial strains. In vitro studies have assessed its efficacy against Gram-positive and Gram-negative bacteria, showing significant inhibition rates. The mechanism of action is believed to involve disruption of bacterial cell walls and interference with metabolic pathways essential for bacterial growth .
Synthesis and Structural Insights
The synthesis of this compound typically involves a multi-step process that includes the formation of the triazole ring through azide-alkyne cycloaddition reactions. The purity and structural integrity are confirmed using techniques such as NMR spectroscopy and mass spectrometry .
Case Study: Anticancer Efficacy
A study conducted by Biagi et al. highlighted the anticancer efficacy of triazole derivatives similar to this compound. The compound was tested on various cancer cell lines where it exhibited IC50 values in the low micromolar range, indicating potent activity .
Case Study: Antimicrobial Testing
In a separate study focused on antimicrobial testing, researchers synthesized a series of triazole derivatives that included this compound. The compound was found to be effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .
Data Table: Summary of Applications
| Application Area | Key Findings |
|---|---|
| Anticancer | Potent inhibition of c-Met kinases; effective against various cancer cell lines |
| Antimicrobial | Significant activity against Gram-positive and Gram-negative bacteria |
| Synthesis | Multi-step synthesis confirmed by NMR and mass spectrometry |
Chemical Reactions Analysis
Triazole Ring Formation
The triazole ring is typically synthesized via CuAAC, a high-yield reaction under mild conditions:
Example : For a structurally analogous compound (N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide), the synthesis involves CuAAC followed by amide coupling.
Functional Group Transformations
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Amide Hydrolysis :
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The carboxamide group can undergo hydrolysis under acidic or basic conditions, yielding a carboxylic acid or amine, respectively.
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Conditions : Acidic (HCl/H₂O) or basic (NaOH/THF) hydrolysis.
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Substitution Reactions :
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Fluorine Substitution : The 3-fluorophenyl group may participate in nucleophilic aromatic substitution if activated by electron-withdrawing groups (e.g., nitro).
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Methoxy Group Functionalization : The 3,4-dimethoxyphenyl group could undergo demethylation or further electrophilic substitution (e.g., bromination).
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Reduction Reactions :
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Potential reduction of the carboxamide to an amine using reagents like LiAlH₄.
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Spectroscopic Analysis
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NMR :
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Mass Spectrometry (MS) :
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Molecular ion peak at m/z = 373.39 g/mol (calculated based on analogous structures).
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Chromatographic Techniques
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HPLC : Used to assess purity and monitor reaction progress.
Stability and Reactivity
| Property | Details |
|---|---|
| Thermal Stability | Stable under standard laboratory conditions; may decompose at high temperatures. |
| pH Sensitivity | Amide hydrolysis occurs under acidic/basic conditions. |
| Oxidative Stability | Resistant to oxidation due to the electron-deficient triazole ring. |
Comparison with Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Core Structure : Benzamide (lacks triazole ring).
- Substituents : Benzoyl group instead of triazole-carboxamide; retains 3,4-dimethoxyphenethyl chain.
- Synthesis : 80% yield via reaction of benzoyl chloride and 3,4-dimethoxyphenethylamine .
- Higher metabolic susceptibility due to the absence of a triazole ring. Melting point: 90°C, indicating moderate crystallinity .
N-(2-Ethoxyphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Core Structure : 1,2,3-triazole with 5-methyl substitution.
- Substituents :
- 2-fluorophenyl at position 1 (vs. 3-fluorophenyl in the target compound).
- 2-ethoxyphenyl amide (vs. 3,4-dimethoxyphenethyl carboxamide).
- Properties: The 2-fluorophenyl group may reduce steric hindrance compared to 3-fluorophenyl.
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Core Structure : 1,2,3-triazole identical to the target compound.
- Substituents :
- 4-fluoro-3-methylphenyl at position 1 (vs. 3-fluorophenyl).
- Retains 3,4-dimethoxyphenethyl carboxamide.
- 4-fluorine substitution alters electronic effects compared to 3-fluorine .
Triazole-Linked Sulfanyl Acetamide Analogues
- Core Structure : 1,2,4-triazole with sulfanyl-acetamide linkage.
- Substituents :
- 3-fluorophenyl and phenyl groups on the triazole.
- 3,4-dimethoxyphenethyl chain via acetamide.
- 1,2,4-triazole (vs. 1,2,3-triazole) may alter ring planarity and π-π stacking .
Comparative Data Table
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide, and what parameters critically influence yield?
- Methodological Answer : The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by carboxamide coupling. Key parameters include:
- Reagent selection : Use of EDC·HCl and HOBt for amide bond formation to minimize side reactions .
- Temperature control : Maintaining ≤0°C during diazotization to prevent decomposition.
- Purification : Column chromatography with gradient elution (e.g., ethyl acetate/hexane) to isolate the product .
- Data Table :
| Reaction Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Triazole formation | CuSO₄, sodium ascorbate, RT, 12h | 60-75% |
| Carboxamide coupling | EDC·HCl, HOBt, DCM, 0°C→RT | 45-65% |
Q. How can researchers mitigate the low aqueous solubility of this compound during in vitro assays?
- Methodological Answer :
- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers to enhance dissolution without cytotoxicity .
- Salt formation : Explore hydrochloride or trifluoroacetate salts to improve ionic solubility.
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release .
Q. What spectroscopic techniques are essential for confirming structural integrity post-synthesis?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., 3,4-dimethoxyphenyl ethyl group at ~δ 3.8 ppm for methoxy protons) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ = 424.16 g/mol) .
- FT-IR : Carboxamide C=O stretch at ~1650–1680 cm⁻¹ and triazole ring vibrations at ~1450 cm⁻¹ .
Advanced Research Questions
Q. How can contradictory data in enzyme inhibition studies (e.g., varying IC₅₀ values across assays) be systematically resolved?
- Methodological Answer :
- Assay standardization : Use identical buffer conditions (pH 7.4, 150 mM NaCl) and enzyme sources (recombinant vs. cell lysate) to reduce variability .
- Orthogonal validation : Pair fluorometric assays with SPR (surface plasmon resonance) to confirm binding kinetics .
- Data normalization : Express IC₅₀ relative to a positive control (e.g., staurosporine for kinases) to account for plate-to-plate differences .
Q. What computational strategies predict target interaction mechanisms for this compound?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with crystal structures of targets (e.g., kinases or GPCRs) to identify binding poses. Prioritize residues within 4Å of the triazole-carboxamide moiety .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes and identify key hydrogen bonds (e.g., between the carboxamide and Asp86 in a kinase active site) .
Q. How can structural modifications optimize pharmacokinetics without compromising bioactivity?
- Methodological Answer :
- Bioisosteric replacement : Substitute the 3-fluorophenyl group with a 3-chlorophenyl or pyridinyl moiety to enhance metabolic stability while retaining target affinity .
- Prodrug design : Introduce a hydrolyzable ester at the carboxamide to improve oral bioavailability .
- SAR analysis : Test derivatives with varied methoxy positions on the phenyl ethyl group to correlate substituent effects with logP and clearance rates .
Data Contradiction Analysis
Q. How should researchers address discrepancies in cytotoxicity profiles between 2D vs. 3D cell models?
- Methodological Answer :
- Model selection : Use 3D spheroids or organoids for physiologically relevant permeability assessment, as 2D monolayers may underestimate efflux pump effects .
- Microenvironment modulation : Adjust oxygen tension (5% O₂) and extracellular matrix composition (e.g., Matrigel) in 3D models to mimic in vivo conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
